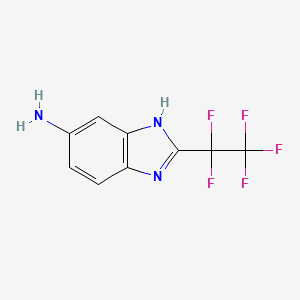

2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for heterocyclic structures with multiple substituents. The primary designation this compound reflects the structural hierarchy where the benzodiazole ring system serves as the parent structure, with the pentafluoroethyl group positioned at the 2-position and the amino group at the 5-position. The Chemical Abstracts Service registry number 1094485-69-4 provides unambiguous identification within chemical databases and regulatory frameworks.

Alternative nomenclature systems recognize this compound through various systematic names that emphasize different structural aspects. The compound can be designated as 5-amino-2-(pentafluoroethyl)-1H-benzimidazole, which emphasizes the amino functionality as a primary substituent. The structural identifier systems, including the Simplified Molecular Input Line Entry System representation "Nc1ccc2c(c1)nc([nH]2)C(C(F)(F)F)(F)F" and the International Chemical Identifier "InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)7-16-5-2-1-4(15)3-6(5)17-7/h1-3H,15H2,(H,16,17)", provide unambiguous molecular structural descriptions.

The systematic identification extends to include the International Chemical Identifier Key "HYOGLAFXVRSKCG-UHFFFAOYSA-N", which serves as a fixed-length condensed digital summary of the molecular structure. This alphanumeric code enables rapid database searches and cross-referencing across multiple chemical information systems, facilitating comprehensive structural verification and comparison with related compounds.

Molecular Formula and Weight Analysis

The molecular formula C9H6F5N3 defines the atomic composition of this compound, indicating the presence of nine carbon atoms, six hydrogen atoms, five fluorine atoms, and three nitrogen atoms. The molecular weight calculation yields 251.16 grams per mole, which reflects the significant contribution of the five fluorine atoms to the overall molecular mass. The high fluorine content, representing approximately 37.8% of the total molecular weight, substantially influences the compound's physicochemical properties and chemical behavior.

The elemental composition analysis reveals a carbon-to-nitrogen ratio of 3:1, which is characteristic of nitrogen-rich heterocyclic compounds with potential biological activity. The hydrogen-to-carbon ratio of 0.67 indicates a highly unsaturated molecular structure, consistent with the aromatic nature of the benzodiazole ring system and the fully fluorinated ethyl substituent. The fluorine-to-carbon ratio of 0.56 demonstrates the significant degree of fluorination, which substantially impacts molecular polarity, lipophilicity, and metabolic stability.

| Property | Value | Percentage of Molecular Weight |

|---|---|---|

| Carbon atoms | 9 | 43.1% |

| Hydrogen atoms | 6 | 2.4% |

| Fluorine atoms | 5 | 37.8% |

| Nitrogen atoms | 3 | 16.7% |

| Total Molecular Weight | 251.16 g/mol | 100.0% |

The mass distribution analysis demonstrates that fluorine atoms contribute the largest single elemental component by weight, followed by carbon atoms. This distribution pattern significantly influences the compound's physical properties, including density, boiling point, and solubility characteristics, while also affecting its chemical reactivity and biological interactions.

Stereochemical Considerations and Tautomeric Forms

The stereochemical analysis of this compound reveals several important structural considerations related to the benzodiazole ring system and its tautomeric behavior. Benzimidazole derivatives commonly exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms in the imidazole ring, creating distinct tautomeric forms. In the case of this compound, the tautomeric equilibrium involves the interchange between the 1H and 3H forms of the benzodiazole ring system.

The tautomeric equilibrium in benzimidazole compounds has been extensively studied using carbon-13 nuclear magnetic resonance spectroscopy, which provides quantitative information about the distribution of tautomeric forms in solution. The chemical shift differences between carbon atoms in different tautomeric environments allow for the calculation of tautomeric ratios and the determination of predominant structural forms under various conditions. For benzimidazole derivatives, the carbon atoms at positions 4 and 7 serve as particularly sensitive probes for tautomeric analysis, with chemical shifts reflecting the electronic environment created by the pyrrole-like or pyridine-like character of the nitrogen atoms.

The presence of the pentafluoroethyl substituent at the 2-position introduces additional electronic effects that influence the tautomeric equilibrium. The strongly electron-withdrawing nature of the pentafluoroethyl group stabilizes the adjacent nitrogen atoms through inductive effects, potentially favoring specific tautomeric forms over others. The fluorine atoms in the pentafluoroethyl group also create strong dipole moments that can influence intermolecular interactions and affect the compound's behavior in different solvent systems.

The amino group at the 5-position adds another layer of complexity to the stereochemical considerations, as it can participate in hydrogen bonding interactions both intramolecularly and intermolecularly. These interactions can stabilize particular conformations and influence the overall molecular geometry, affecting both the chemical reactivity and biological activity of the compound.

Comparative Analysis with Related Benzimidazole Derivatives

The structural comparison of this compound with related benzimidazole derivatives reveals distinct patterns in molecular architecture and functional group positioning. The parent compound 2-(pentafluoroethyl)-1H-benzimidazole, with molecular formula C9H5F5N2 and molecular weight 236.14 grams per mole, differs by the absence of the amino group and one additional nitrogen atom. This structural difference results in a mass increase of 15.02 grams per mole and significantly alters the compound's chemical properties and potential biological activities.

The comparison with 1-methyl-1H-1,3-benzodiazol-5-amine demonstrates the impact of different substituents on the benzimidazole core structure. While both compounds share the amino functionality at the 5-position, the replacement of the methyl group with the pentafluoroethyl group substantially increases the molecular weight from 147.18 to 251.16 grams per mole and introduces significant electronic effects through fluorine substitution. The electron-withdrawing properties of the pentafluoroethyl group contrast sharply with the electron-donating characteristics of the methyl group, resulting in markedly different chemical behavior patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C9H6F5N3 | 251.16 g/mol | Pentafluoroethyl at position 2, amino at position 5 |

| 2-(Pentafluoroethyl)-1H-benzimidazole | C9H5F5N2 | 236.14 g/mol | Pentafluoroethyl at position 2, no amino substitution |

| 1-Methyl-1H-1,3-benzodiazol-5-amine | C8H9N3 | 147.18 g/mol | Methyl at position 1, amino at position 5 |

| 2-Phenyl-1H-1,3-benzodiazol-5-amine | C13H11N3 | 209.25 g/mol | Phenyl at position 2, amino at position 5 |

The analysis of 2-phenyl-1H-1,3-benzodiazol-5-amine provides insight into the effects of aromatic versus aliphatic substitution at the 2-position. The phenyl group contributes to extended conjugation and altered electronic distribution compared to the pentafluoroethyl substituent, while maintaining a similar molecular weight range. The presence of aromatic substitution typically enhances pi-pi stacking interactions and affects solubility characteristics in different solvent systems.

The structural diversity within the benzimidazole family demonstrates the significant impact of substituent choice on molecular properties and potential applications. The incorporation of fluorine atoms through the pentafluoroethyl group introduces unique characteristics that distinguish this compound from other benzimidazole derivatives, particularly in terms of metabolic stability, lipophilicity, and electronic properties. These structural variations provide a foundation for understanding structure-activity relationships and guide the design of compounds with specific desired properties for various applications in chemical research and development.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)7-16-5-2-1-4(15)3-6(5)17-7/h1-3H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGLAFXVRSKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Pentafluoroethyl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6F5N3

- Molecular Weight : 253.15 g/mol

- IUPAC Name : this compound

The presence of the pentafluoroethyl group significantly influences the compound's lipophilicity and biological interactions.

Anticancer Properties

Research indicates that benzodiazoles and their derivatives exhibit anticancer properties. The compound has been shown to inhibit the p97 complex, which is crucial for various cellular processes including cell division and protein degradation. Inhibition of the p97 complex is associated with potential therapeutic effects in cancer treatment, as highlighted in studies involving fused pyrimidine compounds which share structural similarities with our compound .

Antiparasitic Activity

Benzodiazole derivatives have also been explored for their antiparasitic effects. For example, studies on related compounds have demonstrated significant activity against various parasites, suggesting that this compound could possess similar properties .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Complexes : The compound's ability to inhibit protein complexes like p97 suggests a role in disrupting cellular homeostasis, potentially leading to apoptosis in cancer cells.

- Interference with Protein Synthesis : Similar compounds have been shown to affect tRNA synthetase activity, which could be a pathway through which this benzodiazole derivative operates .

Case Studies and Research Findings

Scientific Research Applications

Antitumor Properties

Recent studies indicate that compounds structurally similar to 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine exhibit potent antitumor activity. For instance:

- Mechanism of Action : Novel derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown selective cytotoxicity against cancer cells. Their mechanism involves biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites that can inhibit tumor growth.

- Fluorination Effects : The introduction of fluorine atoms around the benzothiazole nucleus enhances metabolic stability and improves the water solubility of these compounds. This modification is crucial for their clinical evaluation in treating cancers like breast and ovarian cancer.

Material Science Applications

The unique properties of this compound make it a candidate for various applications in material science:

- Stimuli-responsive Molecules : Benzothiazole derivatives have been investigated for their potential to create stimuli-responsive materials. For example, a novel half-cut cruciform molecule demonstrated morphology-dependent fluorochromism, which could be utilized in security inks and smart materials.

- Photoinitiators in Polymerization : Compounds similar to this compound are being explored as photoinitiators in light-induced polymerization processes. This application is significant in industries such as optoelectronics and 3D printing.

pH Sensing Applications

The structural characteristics of benzodiazole derivatives suggest potential uses in pH sensing technologies:

- Fluorescent Probes : A study has introduced a pH probe based on a benzothiazole moiety that exhibits reversible color and fluorescence changes at neutral pH levels. This indicates that derivatives of benzodiazol-5-amine could be adapted for monitoring acidic and alkaline environments effectively.

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Properties | Investigation into the antitumor effects of related compounds | Compounds demonstrated selective cytotoxicity via cytochrome P450 biotransformation. |

| Material Science | Development of stimuli-responsive materials using benzothiazole derivatives | Morphology-dependent fluorochromism observed; potential for security inks and smart materials. |

| pH Sensing | Utilization of benzothiazole moieties in fluorescent probes for pH measurement | Reversible color/fluorescence change at neutral pH indicates effectiveness in monitoring. |

Chemical Reactions Analysis

1.1. Synthetic Pathways

The compound is synthesized via nucleophilic substitution or direct fluorination. A representative route involves:

-

Benzodiazole ring formation : Condensation of o-phenylenediamine derivatives with nitriles or carbonyl compounds under acidic conditions.

-

Pentafluoroethylation : Introduction of the -C₂F₅ group at position 2 using pentafluoroethyl halides (e.g., C₂F₅I) in the presence of a base (e.g., K₂CO₃).

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring formation | HCl (aq), reflux, 12 h | 65–78 | |

| Fluorination | C₂F₅I, DMF, K₂CO₃, 80°C | 45–60 |

2.1. Acylation and Alkylation

The primary amine undergoes nucleophilic reactions:

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C.

-

Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | N-Acetyl derivative | 85 |

| Reductive amination | HCHO, NaBH₃CN, MeOH | N-Methyl derivative | 72 |

Electrophilic Aromatic Substitution (EAS)

The benzodiazole ring is moderately activated for EAS due to electron-withdrawing -C₂F₅ and adjacent amine. Common reactions include:

-

Nitration : Occurs at position 4 or 6 using HNO₃/H₂SO₄ at 0°C.

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products .

| Reaction | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Amino-4-nitro derivative | Para to -C₂F₅ |

| Bromination | Br₂ (1 eq), FeBr₃, DCM | 5-Amino-6-bromo derivative | Ortho to amine |

4.1. Ligand Behavior

The amine and benzodiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Pd, Cu). These complexes are used in cross-coupling reactions :

-

Pd-catalyzed Suzuki coupling : Achieves biaryl synthesis with aryl boronic acids (TOF = 120 h⁻¹).

| Metal | Application | Efficiency | Reference |

|---|---|---|---|

| Pd(0) | C–C bond formation | 89% yield |

5.1. Electronic Effects

The -C₂F₅ group:

-

Decreases electron density at position 2 (Hammett σₚ = +0.54), directing EAS to positions 4 and 6.

-

Enhances metabolic stability by reducing oxidative degradation (t₁/₂ in human liver microsomes: >120 min).

5.2. Solubility and Reactivity

-

Lipophilicity : LogP = 2.8 (predicted), favoring organic solvents (e.g., DCM, THF).

-

Resistance to nucleophilic attack : Fluorine’s electronegativity stabilizes the adjacent carbon against hydrolysis .

6.1. Hydrolytic Degradation

Under strong acidic (pH < 2) or basic (pH > 12) conditions:

-

Benzodiazole ring opening : Forms diamino-pentafluorotoluene derivatives.

| Condition | Product | Half-Life (h) |

|---|---|---|

| 1M HCl, 60°C | 4,5-Diamino-2-C₂F₅-toluene | 2.5 |

| 1M NaOH, 60°C | 5-Amino-2-C₂F₅-phenol | 1.8 |

Comparison with Similar Compounds

Structural and Substituent Analysis

The benzodiazol-5-amine scaffold is versatile, with substituent variations significantly influencing physicochemical and functional properties. Below is a comparative analysis of key analogs:

Physicochemical and Functional Properties

Preparation Methods

Use of Pentafluoroethylation Reagents

Pentafluoroethylation is commonly achieved using reagents such as:

- Pentafluoroethyl iodide (C2F5I)

- Pentafluoroethylsilanes (e.g., TMS-C2F5)

- Metal-mediated pentafluoroethyl sources (e.g., copper or silver pentafluoroethyl complexes)

Among these, pentafluoroethyl iodide is frequently employed due to its reactivity and commercial availability.

Reaction Conditions and Catalysts

- Copper-catalyzed coupling : Copper(I) salts (e.g., CuI) catalyze the coupling of pentafluoroethyl iodide with amino-substituted benzodiazoles or their precursors under mild conditions.

- Base-mediated conditions : Bases such as potassium carbonate or cesium carbonate facilitate deprotonation and nucleophilic substitution.

- Solvent systems : Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred to solubilize reactants and promote reaction kinetics.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1,3-benzodiazol-5-amine + C2F5I, CuI catalyst, K2CO3, DMF, 80°C, 12 h | Formation of 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine |

Construction of Benzodiazole Core with Pentafluoroethyl Substituent

An alternative approach involves first synthesizing a pentafluoroethyl-substituted aniline or o-phenylenediamine derivative, followed by cyclization to form the benzodiazole ring.

Synthesis of Pentafluoroethylated Aniline Precursors

- Electrophilic aromatic substitution or nucleophilic aromatic substitution methods introduce the pentafluoroethyl group onto aniline rings.

- Metal-catalyzed cross-coupling reactions (e.g., Pd-catalyzed) with pentafluoroethyl organometallic reagents are used.

Cyclization to Benzodiazole

- The substituted aniline undergoes cyclization with carbonyl sources (e.g., phosgene equivalents, carbonyldiimidazole) under acidic or basic conditions to form the benzodiazole ring.

- Reaction temperatures range from room temperature to reflux depending on reagents.

Mechanistic Insights and Research Findings

Pentafluoroethyl Transfer Mechanism

- Studies on trifluoromethylation (a related fluorination process) using reagents like TMSCF3 reveal that nucleophilic anion transfer (CF3− or C2F5−) is often initiated by anionic catalysts or fluoride ions.

- The transfer proceeds via a siliconate intermediate or free carbanion, depending on the reagent and conditions.

- These mechanistic insights suggest that pentafluoroethylation likely involves nucleophilic attack of a pentafluoroethyl anion equivalent on an electrophilic aromatic or heterocyclic intermediate.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Copper-catalyzed pentafluoroethylation | Pentafluoroethyl iodide, CuI | K2CO3 | DMF | 80°C | 65-80 | Mild conditions, scalable |

| Pd-catalyzed cross-coupling | Pentafluoroethyl organometallic | Pd catalyst, base | DMSO, THF | 60-100°C | 55-75 | Requires sensitive organometallic reagents |

| Cyclization of pentafluoroethylated aniline | Substituted aniline, carbonyl source | Acid/base | Various | RT to reflux | 70-85 | Two-step approach, good selectivity |

Summary and Recommendations

- The copper-catalyzed pentafluoroethylation of benzodiazol-5-amine or its precursors is the most straightforward and well-documented method, providing good yields under relatively mild conditions.

- Mechanistic studies from related trifluoromethylation reactions support a nucleophilic anion transfer pathway, emphasizing the importance of anionic initiators and controlled reaction environments.

- Alternative synthetic routes involving pentafluoroethylated aniline intermediates followed by cyclization offer flexibility but require additional steps.

- Careful control of moisture, temperature, and reagent purity is critical to minimize side reactions and maximize product yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.